Tert-butyl (3-methoxyphenyl)carbamate

描述

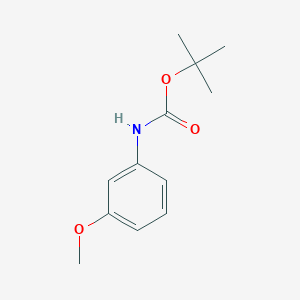

Tert-butyl (3-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group.

准备方法

Synthetic Routes and Reaction Conditions

Tert-butyl (3-methoxyphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 3-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .

化学反应分析

Types of Reactions

Tert-butyl (3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Deprotection Reactions: The carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride (NaH).

Deprotection Reactions: Strong acids like TFA are typically used to remove the carbamate protecting group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, alkylation can yield N-alkylated derivatives.

Deprotection Reactions: The major product is the free amine, 3-methoxyaniline.

科学研究应用

Pharmaceutical Development

Synthetic Intermediate

Tert-butyl (3-methoxyphenyl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been specifically noted for its role in developing drugs targeting neurological disorders, including anticonvulsants such as lacosamide. The compound's structural characteristics facilitate its modification to enhance biological activity or improve incorporation into larger molecular frameworks.

Biological Activity

The compound exhibits notable biological activity, particularly in modulating neurotransmitter systems. Its derivatives have shown potential as anticonvulsants and analgesics, making it a candidate for further exploration in therapeutic applications. Interaction studies often focus on its binding affinity to specific receptors or enzymes relevant to its therapeutic effects, such as sodium channels implicated in seizure activity.

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the structure of this compound can significantly impact its pharmacological properties. For instance, studies have identified that certain structural modifications enhance the compound's ability to inhibit fatty acid amide hydrolase (FAAH), a key enzyme involved in pain modulation. These findings suggest that derivatives of this compound could represent a novel class of analgesics with improved efficacy and reduced side effects .

Potential Applications Beyond Pharmaceuticals

While its primary application lies within pharmaceutical development, this compound may also find utility in other fields:

- Agricultural Chemistry : The compound's structural characteristics may lend themselves to herbicidal applications, as seen with related carbamates that exhibit herbicidal activity against various weeds .

- Cosmetic Formulations : Its properties might be explored for use in cosmetic formulations where stability and efficacy are crucial .

作用机制

The mechanism of action of tert-butyl (3-methoxyphenyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing for further functionalization .

相似化合物的比较

Similar Compounds

Tert-butyl carbamate: Another carbamate derivative used as a protecting group for amines.

Benzyl carbamate: Used in similar applications but has different deprotection conditions.

Methyl carbamate: A simpler carbamate with different reactivity and applications.

Uniqueness

Tert-butyl (3-methoxyphenyl)carbamate is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and stability compared to other carbamates. This makes it particularly useful in specific synthetic applications where the methoxy group provides additional functionality .

生物活性

Tert-butyl (3-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity, mechanisms of action, and applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group, a methoxyphenyl moiety, and a carbamate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 221.27 g/mol. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , influencing cellular signaling pathways and metabolic processes. Specific interactions with neurotransmitter systems have been reported, suggesting potential applications in treating neurological disorders.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticonvulsant Activity : The compound has shown promise as an anticonvulsant, particularly in the context of modifying neurotransmitter systems involved in seizure activity.

- Analgesic Properties : Potential analgesic effects have been noted, making it a candidate for pain management therapies.

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines. The following table summarizes key findings regarding its antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| This compound | LNCaP | 15.2 | Significant reduction in cell viability |

| This compound | PC-3 | 20.5 | Induction of apoptosis |

| This compound | T47-D | 18.7 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential in cancer therapy.

Case Studies

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various carbamate derivatives, including this compound. The results indicated a significant reduction in seizure frequency in animal models, suggesting its potential for further development as an anticonvulsant medication.

- Analgesic Effects : Another case study focused on the analgesic properties of the compound. In rodent models, administration of this compound resulted in a marked decrease in pain responses compared to control groups, highlighting its therapeutic potential.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl (3-methoxyphenyl)carbamate to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Key variables to optimize include:

- Reagent stoichiometry : A 1:1 molar ratio of tert-butyl 2-amino phenylcarbamate to substituted carboxylic acids is typically used, but slight excesses (1.2:1) may enhance yield .

- Reaction time and temperature : Room temperature (20–25°C) with 12–24 hours of stirring under inert atmosphere (N₂/Ar) is standard. Elevated temperatures (40–50°C) may reduce reaction time but risk side reactions .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.3 ppm, carbamate carbonyl at δ ~155 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₇NO₃: calc. 239.1157, observed 239.1158) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% recommended for biological assays) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group .

- Stability testing : Monitor degradation via periodic HPLC analysis. Shelf life typically exceeds 12 months under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The carbamate’s tert-butyloxycarbonyl (Boc) group acts as a protective moiety, stabilizing the intermediate during reactions.

- Activation : Boc removal via acidolysis (TFA/HCl in dichloromethane) generates a free amine, enabling subsequent coupling .

- Steric effects : The 3-methoxy group on the phenyl ring influences regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation) .

- Kinetic studies : Use in situ IR or LC-MS to track reaction progress and identify transient intermediates .

Q. How can structural modifications of this compound enhance its utility in drug discovery?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to modulate electronic properties and binding affinity .

- Bioisosteric replacement : Replace the methoxy group with -SMe or -OCH₂CF₃ to improve metabolic stability .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals conformational preferences (e.g., torsion angles, hydrogen-bonding networks) for rational design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, dose range) .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Computational modeling : Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptors like COX-2 or kinases, guiding SAR studies .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Solvent selection : Replace dichloromethane (DCM) with ethyl acetate or THF for safer large-scale reactions .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for hydrogenolysis efficiency .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

属性

IUPAC Name |

tert-butyl N-(3-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJCPYDCXVZYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406852 | |

| Record name | tert-butyl 3-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60144-52-7 | |

| Record name | tert-butyl 3-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60144-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。